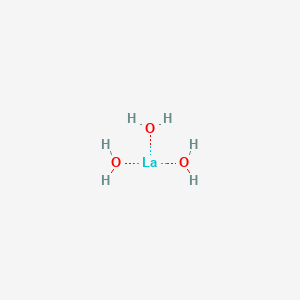

Lanthanum(III) hydroxide

Description

Properties

IUPAC Name |

lanthanum;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGJQFHWVMDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065778 | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14507-19-8 | |

| Record name | Lanthanum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sonochemical synthesis of Lanthanum(III) hydroxide nanoparticles

An In-Depth Technical Guide to the Sonochemical Synthesis of Lanthanum(III) Hydroxide Nanoparticles

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Lanthanum(III) Hydroxide Nanoparticles and the Sonochemical Advantage

Lanthanum(III) hydroxide (La(OH)₃) nanoparticles are emerging as critical materials in biomedical and pharmaceutical research. Their unique properties make them suitable for a range of applications, including as carriers for drug delivery systems and in advanced imaging techniques.[1][2][3] The synthesis of these nanoparticles with controlled size and morphology is paramount to their efficacy. Among various synthesis methods, sonochemistry offers a compelling approach due to its ability to create unique reaction conditions without the need for high bulk temperatures or pressures.[4][5]

This guide provides a comprehensive overview of the sonochemical synthesis of La(OH)₃ nanoparticles, delving into the core principles, a detailed experimental protocol, and the critical parameters that govern the final product's characteristics.

The Science of Sonochemistry: Harnessing Acoustic Cavitation for Nanoparticle Synthesis

The cornerstone of sonochemistry is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound.[6][7] This process generates localized "hot spots" with transient temperatures and pressures reaching up to 5000 K and 1000 atm, respectively, and exceptionally high heating and cooling rates.[8] These extreme conditions drive chemical reactions that would otherwise require harsh bulk conditions.

The synthesis of La(OH)₃ nanoparticles via this method typically involves the reaction of a lanthanum salt precursor with a precipitating agent in an aqueous solution under ultrasonic irradiation.[9] The intense energy from cavitation facilitates rapid nucleation and controlled growth of the nanoparticles, often leading to a more uniform size distribution and higher purity compared to conventional methods.[7][10]

Caption: Step-by-step workflow for the sonochemical synthesis of La(OH)₃ nanoparticles.

Critical Parameters Influencing Nanoparticle Characteristics

The properties of the synthesized La(OH)₃ nanoparticles, such as size, morphology, and crystallinity, are highly dependent on several experimental parameters. [11]

| Parameter | Effect on Nanoparticle Properties | Rationale and Causality |

|---|---|---|

| Ultrasound Power | Higher power generally leads to smaller particle sizes. [12] | Increased acoustic power enhances the intensity of cavitation, leading to more energetic bubble collapse. This promotes a higher nucleation rate and can break up agglomerates, resulting in smaller, more uniform nanoparticles. [12] |

| Sonication Time | Longer sonication times can influence particle size and crystallinity. [13] | Extended exposure to ultrasound can lead to further particle size reduction through fragmentation. It can also promote the crystallization of amorphous products. [13] |

| Precursor Concentration | Can affect particle size and yield. | Higher precursor concentrations may lead to an increased rate of particle formation and potentially larger particle sizes due to faster growth and agglomeration. |

| pH of the Reaction | Crucial for the formation and stability of the hydroxide. [10] | The pH determines the availability of hydroxide ions for the precipitation of La(OH)₃. Maintaining an optimal pH is essential for complete reaction and to prevent the formation of other lanthanum species. [14] |

| Presence of Surfactants | Can control particle size and prevent agglomeration. | Surfactants like PEG adsorb onto the surface of the newly formed nanoparticles, sterically hindering their growth and preventing them from aggregating. [15]This leads to smaller and more stable nanoparticles. |

Characterization of Lanthanum(III) Hydroxide Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to validate the synthesis process and to understand their properties for specific applications.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the La(OH)₃ nanoparticles. [16]* Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are employed to visualize the morphology, size, and size distribution of the nanoparticles. [11]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups present in the sample, confirming the formation of La(OH)₃ and the presence of any residual precursors or surfactants. [15][17]* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and oxidation states of the elements on the nanoparticle surface. [11][17]

Conclusion and Future Outlook

The sonochemical synthesis of Lanthanum(III) hydroxide nanoparticles presents a powerful and versatile method for producing materials with controlled characteristics. The ability to manipulate nanoparticle properties by adjusting key synthesis parameters opens up a wide range of possibilities for their application in drug delivery, bioimaging, and catalysis. [18][19]Further research focusing on the optimization of sonochemical parameters and the exploration of different precursor systems will undoubtedly lead to the development of novel La(OH)₃-based nanomaterials with enhanced functionalities for advanced biomedical applications.

References

-

Synthesis of lanthanum hydroxide and lanthanum oxide nanoparticles by sonochemical method. (2011). INIS-IAEA. Available at: [Link]

-

Lanthanum(III)hydroxide Nanoparticles and Polyethyleneimine-Functionalized Graphene Quantum Dot Nanocomposites in Photosensitive Silicon Heterojunctions. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

-

Synthesis Methods and Green Synthesis of Lanthanum Oxide Nanoparticles: A Review. (2022). MOCEDES. Available at: [Link]

-

Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles. (2011). INIS-IAEA. Available at: [Link]

-

Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis of lanthanum hydroxide and lanthanum oxide nanoparticles by sonochemical method. (2011). ResearchGate. Available at: [Link]

-

Sonochemical Synthesis of Low-Dimensional Nanostructures and Their Applications—A Review. (2022). MDPI. Available at: [Link]

-

Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. (2015). Journal of Environmental Nanotechnology. Available at: [Link]

-

Lanthanum(III)hydroxide Nanoparticles and Polyethyleneimine-Functionalized Graphene Quantum Dot Nanocomposites in Photosensitive Silicon Heterojunctions. (2021). National Institutes of Health. Available at: [Link]

-

Effects of processing parameters on particle size of ultrasound prepared chitosan nanoparticles: An Artificial Neural Networks Study. (2016). ResearchGate. Available at: [Link]

-

Ultrasound-Assisted Synthesis for the Control of Silver Nanoparticle Size: A Preliminary Study on the Influence of Pressure and pH. (2023). MDPI. Available at: [Link]

-

Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). ACS Publications. Available at: [Link]

-

Sonochemical Synthesis of Inorganic Nanoparticles. (2007). ResearchGate. Available at: [Link]

-

Sonochemical synthesis of nanoparticles from bioactive compounds: advances, challenges, and future perspectives. (2023). National Institutes of Health. Available at: [Link]

-

A synthetic method for lanthanum hydroxychloride suitable for industrialization and its thermal decomposition properties. (2018). National Institutes of Health. Available at: [Link]

-

Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. (2021). International Journal of Molecular Sciences. Available at: [Link]

-

Sonochemical Production of Nanomaterials. (n.d.). National Academic Digital Library of Ethiopia. Available at: [Link]

-

The Emerging Role of Ultrasonic Nanotechnology for Diagnosing and Treatment of Diseases. (2022). Frontiers. Available at: [Link]

-

Sonochemical catalysis as a unique strategy for the fabrication of nano-/micro-structured inorganics. (2020). RSC Publishing. Available at: [Link]

-

Layered double hydroxide nanoparticles as an appealing nanoparticle in gene/plasmid and drug delivery system in C2C12 myoblast cells. (2018). ResearchGate. Available at: [Link]

-

Phosphate starvation as an antimicrobial strategy: the controllable toxicity of lanthanum oxide nanoparticles. (2012). The Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in Inorganic Nanomaterials Synthesis Using Sonochemistry: A Comprehensive Review on Iron Oxide, Gold and Iron Oxide Coated Gold Nanoparticles. (2021). National Institutes of Health. Available at: [Link]

-

Ultrasound Assisted Green Synthesis of Silver and Iron Oxide Nanoparticles Using Fenugreek Seed Extract and Their Enhanced Antibacterial and Antioxidant Activities. (2019). National Institutes of Health. Available at: [Link]

-

Lanthanum Chloride in Catalysis: Mechanisms and Applications. (n.d.). Stanford Materials. Available at: [Link]

-

Sonochemical synthesis of nanomaterials. (2013). Chemical Society Reviews. Available at: [Link]

-

Three New Lanthanum Oxoantimonate(III) Halides: Synthesis and Crystal Structure of La5Cl3[SbO3]4, La2Sb12O19Br4 and La2Sb12O19I4. (2023). MDPI. Available at: [Link]

Sources

- 1. Lanthanum(III)hydroxide Nanoparticles and Polyethyleneimine-Functionalized Graphene Quantum Dot Nanocomposites in Photosensitive Silicon Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mocedes.org [mocedes.org]

- 5. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Ultrasound Assisted Green Synthesis of Silver and Iron Oxide Nanoparticles Using Fenugreek Seed Extract and Their Enhanced Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Inorganic Nanomaterials Synthesis Using Sonochemistry: A Comprehensive Review on Iron Oxide, Gold and Iron Oxide Coated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ultrasound-Assisted Synthesis for the Control of Silver Nanoparticle Size: A Preliminary Study on the Influence of Pressure and pH [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonochemical synthesis of nanoparticles from bioactive compounds: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonochemical catalysis as a unique strategy for the fabrication of nano-/micro-structured inorganics - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00753F [pubs.rsc.org]

- 14. A synthetic method for lanthanum hydroxychloride suitable for industrialization and its thermal decomposition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | The Emerging Role of Ultrasonic Nanotechnology for Diagnosing and Treatment of Diseases [frontiersin.org]

- 19. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]

A Senior Application Scientist's Guide to the Thermal Decomposition of Lanthanum(III) Hydroxide

Authored For: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Subject: The Mechanistic Pathway and Practical Analysis of the La(OH)₃ to La₂O₃ Transformation

Executive Summary: Beyond a Simple Dehydration

The thermal conversion of Lanthanum(III) hydroxide (La(OH)₃) to Lanthanum oxide (La₂O₃) is a cornerstone process for producing high-purity lanthanum-based materials, which are critical in catalysis, ceramics, and optics. To the uninitiated, this appears as a straightforward dehydration reaction. However, for the scientist seeking to control the final oxide's properties—such as crystallinity, surface area, and purity—a deeper understanding of the mechanistic pathway is paramount.

This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the core transformation. We will dissect the multi-stage decomposition, explore the critical role of the lanthanum oxyhydroxide (LaOOH) intermediate, and, most importantly, address the often-overlooked influence of atmospheric contaminants like carbon dioxide, which can fundamentally alter the decomposition pathway and compromise the final product. The protocols and analyses presented herein are designed as a self-validating system, enabling researchers to not only replicate the process but also to diagnose and troubleshoot variations in their own experimental setups.

The Core Mechanistic Pathway: A Two-Step Dehydration Process

The thermal decomposition of pure Lanthanum(III) hydroxide is not a single event but a sequential, two-step process involving distinct structural transformations.[1][2] This transformation is characterized by two successive endothermic events, each corresponding to a specific loss of water.[1]

Step 1: Formation of Lanthanum Oxyhydroxide (LaOOH)

The initial stage of decomposition involves the conversion of hexagonal La(OH)₃ into a monoclinic lanthanum oxyhydroxide (LaOOH) intermediate.[1][3] This transformation typically occurs at approximately 330°C.[1][4]

Reaction: La(OH)₃ → LaOOH + H₂O

This first dehydration step is a critical transition. It is not merely the loss of a water molecule but a complete rearrangement of the crystal lattice from a hexagonal to a monoclinic system (space group P2₁/m).[1][4] Understanding the formation of this stable intermediate is key to controlling the subsequent conversion to the final oxide.

Step 2: Conversion to Lanthanum Oxide (La₂O₃)

The second stage involves the decomposition of the LaOOH intermediate to form the final hexagonal Lanthanum oxide (La₂O₃). This requires a higher temperature, generally occurring around 460-500°C.[5]

Reaction: 2LaOOH → La₂O₃ + H₂O

This final dehydration completes the transformation. The overall process can be summarized by the net reaction:

Net Reaction: 2La(OH)₃ → La₂O₃ + 3H₂O

The following diagram illustrates this ideal, two-step decomposition pathway.

Caption: Ideal thermal decomposition pathway of La(OH)₃.

Energetics and Kinetics of the Transformation

The decomposition is an endothermic process, requiring energy input to break the chemical bonds and release water. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for quantifying these energetic demands and the kinetics of the reaction.

Thermodynamic Data

Calorimetric studies have quantified the reaction enthalpies (ΔH) for each stage, providing insight into the energy required to drive the transformations.[1][4]

| Decomposition Step | Reaction Enthalpy (ΔH) | Activation Energy (Ea) |

| 1. La(OH)₃ → LaOOH + H₂O | ~87 kJ·mol⁻¹[1][4] | ~76-156 kJ·mol⁻¹[1][4][6] |

| 2. 2LaOOH → La₂O₃ + H₂O | ~54 kJ·mol⁻¹[1][4] | ~193 kJ·mol⁻¹[6] |

Note: Activation energy values can vary based on the calculation method (e.g., isothermal TG vs. non-isothermal FWO/KAS methods).[1][6]

Kinetic Analysis

The study of the reaction kinetics reveals how fast the decomposition proceeds at different temperatures. Non-isothermal thermogravimetry experiments have shown that the mechanism can be modeled. For instance, the first step (La(OH)₃ to LaOOH) often aligns with a contracting sphere model, while the second step (LaOOH to La₂O₃) can be described by a contracting cylinder model.[6] This information is invaluable for designing industrial calcination processes where reaction time and temperature profiles are critical for efficiency and product quality.

The Critical Influence of the Atmosphere: The Carbonation Problem

A discussion of this topic is incomplete without addressing a major real-world complication: the high affinity of lanthanum compounds for atmospheric carbon dioxide.[3] La(OH)₃ is basic and readily reacts with CO₂, especially in the presence of moisture, to form various lanthanum carbonate and oxycarbonate species.[3][7][8]

This parallel reaction pathway significantly complicates the decomposition process:

-

Formation of Contaminants: Instead of pure La(OH)₃, the starting material may be a mixture containing species like lanthanum hydroxide carbonate (La(OH)CO₃) or lanthanum dioxycarbonate (La₂O₂CO₃).[7][9]

-

Altered Decomposition Steps: These carbonate species decompose at much higher temperatures than the hydroxide, often requiring temperatures of 550-850°C for complete removal of CO₂.[7]

-

Compromised Purity: If the calcination temperature is insufficient, the final La₂O₃ product will be contaminated with residual carbonates, altering its catalytic and chemical properties.

Therefore, ensuring the synthesis and storage of the initial La(OH)₃ occurs in a CO₂-free environment (e.g., under an argon atmosphere) is a critical, self-validating step to ensure the ideal decomposition pathway is followed.[7]

Caption: Ideal vs. real-world decomposition pathways.

Experimental Analysis Protocols: A Self-Validating Workflow

To fully characterize the thermal decomposition, a multi-technique approach is essential. The causality is key: results from one technique inform the experimental design for the next.

Caption: Logical workflow for material characterization.

Protocol: Coupled Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

-

Objective: To determine the precise temperatures of decomposition events and quantify their associated mass loss and heat flow.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of finely ground La(OH)₃ powder into an alumina crucible. Causality: A small, uniform sample mass ensures even heat distribution and prevents thermal lag.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC furnace.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run. Causality: This establishes an inert atmosphere to prevent side reactions with CO₂ or O₂, allowing for the study of the ideal decomposition pathway.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 1000°C at a constant rate of 10°C/min. Causality: A 10°C/min rate provides a good balance between resolution of thermal events and experimental duration. Slower rates can offer better resolution of overlapping peaks.

-

-

Data Analysis:

-

Correlate mass loss steps on the TGA curve with endothermic peaks on the DSC curve.

-

Calculate the percentage mass loss for each step and compare it to the theoretical values for the dehydration reactions.

-

Integrate the DSC peaks to determine the enthalpy of each transition.

-

-

Protocol: High-Temperature X-Ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases present in the material as a function of temperature, confirming the intermediates proposed by TGA-DSC.

-

Methodology:

-

Sample Preparation: A thin, uniform layer of La(OH)₃ powder is placed on the sample holder of the high-temperature stage.

-

Instrument Setup: The HT-XRD is configured for Bragg-Brentano geometry.

-

Thermal Program: Based on the TGA-DSC results, a stepwise heating program is designed.

-

Collect a diffraction pattern at room temperature (baseline).

-

Heat to a temperature just below the first TGA event (e.g., 250°C) and collect a pattern.

-

Heat to a temperature between the two TGA events (e.g., 400°C) to analyze the LaOOH intermediate.[1]

-

Heat to a temperature above the final TGA event (e.g., 800°C) to confirm the formation of La₂O₃.

-

-

Data Collection: At each temperature step, scan a 2θ range from 20° to 80° with a step size of 0.02°.

-

Data Analysis: Compare the obtained diffraction patterns with standard reference patterns from crystallographic databases (e.g., ICDD) to identify the phases (La(OH)₃, LaOOH, La₂O₃) present at each temperature.

-

Protocol: Scanning Electron Microscopy (SEM)

-

Objective: To visualize the morphological changes (particle size, shape, porosity) that accompany the chemical transformations.

-

Methodology:

-

Sample Preparation: Prepare three separate samples by heating bulk La(OH)₃ in a furnace under a controlled inert atmosphere to the key temperatures identified by TGA/XRD: (a) room temperature, (b) an intermediate temperature (e.g., 400°C), and (c) a final temperature (e.g., 800°C).

-

Mounting & Coating: Mount a small amount of each cooled powder onto an SEM stub using conductive carbon tape. Sputter-coat the samples with a thin layer of gold or palladium. Causality: The conductive coating prevents charge buildup from the electron beam, which is essential for obtaining high-resolution images of insulating materials like hydroxides and oxides.

-

Imaging: Image the samples using a secondary electron detector at various magnifications (e.g., 1,000x to 50,000x).

-

Data Analysis: Compare the morphology of the initial La(OH)₃, the intermediate LaOOH, and the final La₂O₃. Note changes in particle aggregation, surface texture, and the formation of porosity resulting from the release of water vapor.[3]

-

Conclusion and Outlook

The thermal decomposition of Lanthanum(III) hydroxide is a well-defined, multi-step process that is highly sensitive to the experimental environment. A thorough understanding of the LaOOH intermediate and the detrimental effects of atmospheric CO₂ is crucial for any researcher aiming to produce pure, well-characterized Lanthanum oxide. By employing a logical and self-validating workflow of complementary analytical techniques—TGA-DSC to map the transformation, HT-XRD to identify the actors, and SEM to visualize the results—scientists can gain precise control over the synthesis process. This level of control is fundamental to tailoring the properties of the final La₂O₃ material for advanced applications in catalysis, materials science, and beyond.

References

-

Neumann, A., & Walter, D. (2006). The thermal transformation from lanthanum hydroxide to lanthanum hydroxide oxide. Thermochimica Acta, 445(2), 200–204. (Available at: [Link])

-

Füglein, E., & Walter, D. (2012). Thermal analysis of lanthanum hydroxide. Journal of Thermal Analysis and Calorimetry, 110(1), 199-202. (Available at: [Link])

-

Wang, et al. (2015). Thermal decomposition kinetics of lanthanum hydroxide. Chinese Rare Earths. (Available at: [Link])

-

Haibel, E., et al. (2019). Thermal decomposition of carbonated lanthanum hydroxide. Journal of Thermal Analysis and Calorimetry. (Available at: [Link])

-

Bernal, S., et al. (1985). Study of some aspects of the reactivity of La2O3 with CO2 and H2O. Journal of Materials Science, 20, 537-541. (Available at: [Link])

-

Pang, X., et al. (2021). An In Situ Temperature-Dependent Study of La2O3 Reactivation Process. Frontiers in Chemistry. (Available at: [Link])

-

Rosynek, M. P. (1977). Preparation and characterization of catalytic lanthanum oxide. Journal of Catalysis. (Available at: [Link])

-

Guerreiro, H. M., et al. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research, 11(01), 43983-43989. (Available at: [Link])

-

Yalcin, N., & Sevinc, N. (2008). Formation of Lanthanum Hydroxide and Oxide via Precipitation. Solid State Phenomena. (Available at: [Link])

-

Shirsath, S. E., et al. (2008). FORMATION OF LANTHANUM HYDROXIDE NANOSTRUCTURES: EFFECT OF NaOH AND KOH SOLVENTS. IJE Transactions B: Applications, 21(2), 169-176. (Available at: [Link])

-

Wikipedia contributors. (n.d.). Lanthanum hydroxide. In Wikipedia. (Available at: [Link])

-

The Rapid Formation of La(OH)3 from La2O3 Powders on Exposure to Water Vapor. (n.d.). ResearchGate. (Available at: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 4. Sci-Hub. The thermal transformation from lanthanum hydroxide to lanthanum hydroxide oxide / Thermochimica Acta, 2006 [sci-hub.sg]

- 5. ije.ir [ije.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic and Optical Properties of Lanthanum(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive exploration of the electronic and optical properties of Lanthanum(III) hydroxide (La(OH)₃). As a key member of the rare-earth hydroxide family, La(OH)₃ is garnering increasing interest for its potential in a wide array of applications, from optoelectronic devices to catalysis and biomedicine. This document moves beyond a simple recitation of facts to offer a foundational understanding of the interplay between the material's electronic structure and its optical behavior, grounded in experimental data and theoretical insights.

The Fundamental Nature of Lanthanum(III) Hydroxide

Lanthanum(III) hydroxide is an inorganic compound that typically presents as a white powder. It crystallizes in a hexagonal P6₃/m space group, a structural detail that is fundamental to its electronic and optical characteristics[1][2]. The unique electronic configuration of the lanthanum ion (La³⁺), with its empty 4f orbitals, dictates many of its macroscopic properties, distinguishing it from other lanthanide compounds where f-f electronic transitions are prominent.

Synthesis of Lanthanum(III) Hydroxide Nanostructures

The properties of La(OH)₃ are highly dependent on its morphology and crystallinity, which are in turn controlled by the synthesis method. A common and effective method for producing La(OH)₃ nanoparticles is through a facile chemical precipitation reaction.

This protocol describes a reproducible method for the synthesis of La(OH)₃ nanoparticles, adapted from established literature[1].

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Polyethyleneimine-functionalized nitrogen-doped graphene quantum dots (PEI-N-GQDs) solution (as a template/stabilizer, optional but beneficial for nanocomposites)

-

Deionized water

-

Ethanol

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and hotplate

-

Centrifuge

Procedure:

-

Prepare a 0.1 M solution of La(NO₃)₃ in deionized water.

-

In a 250 mL round-bottom flask, disperse 1 g of PEI-N-GQDs in 100 mL of deionized water (if creating a nanocomposite). For pure La(OH)₃, this step can be omitted, and the reaction can proceed in deionized water alone.

-

With continuous stirring, add 20 mL of the 0.1 M La(NO₃)₃ solution to the flask.

-

Heat the mixture to 90°C and maintain this temperature for 2 hours to facilitate the conversion of lanthanum nitrate to lanthanum hydroxide.

-

Allow the resulting suspension to cool to room temperature.

-

Centrifuge the suspension at 12,000 rpm for 10 minutes to pellet the La(OH)₃ nanoparticles.

-

Discard the supernatant and wash the nanoparticle pellet twice with deionized water and once with ethanol to remove any unreacted precursors.

-

Dry the final product in a vacuum oven.

Caption: Workflow for the synthesis of La(OH)₃ nanoparticles.

Electronic Properties: A Window into Material Behavior

The electronic properties of a material are the foundation of its interaction with electromagnetic radiation. For La(OH)₃, its nature as a wide-bandgap semiconductor is a defining characteristic.

The Band Gap: A Tale of Two Values

The band gap is a critical parameter that dictates the electronic and optical behavior of a semiconductor. Experimental studies on La(OH)₃ have reported varying values for its direct band gap, a discrepancy that highlights the sensitivity of this property to material preparation and characterization techniques.

-

One study, utilizing UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS), determined the direct band gap to be 4.5 eV [3]. This corresponds to an absorption band at approximately 275 nm[3].

-

Another investigation reported a band gap of 5.20 eV , derived from the absorption edge observed at around 250 nm in UV-Vis spectroscopy measurements[1].

This variation underscores the importance of carefully controlled synthesis and characterization when aiming for specific electronic properties. The presence of surface defects and oxygen vacancies, which can be influenced by the synthesis route, may contribute to these differing values[3].

| Reported Band Gap of La(OH)₃ | Methodology | Corresponding Wavelength | Reference |

| 4.5 eV | UV-Vis Diffuse Reflectance Spectroscopy | ~275 nm | [3] |

| 5.20 eV | UV-Vis Spectroscopy (Absorption Edge) | ~250 nm | [1] |

Theoretical Insights into the Electronic Structure

While comprehensive theoretical calculations of the band structure and density of states (DOS) for bulk, crystalline La(OH)₃ are not widely available in the literature, insights can be gleaned from computational studies on related lanthanide hydroxide systems. Density Functional Theory (DFT) calculations on the single-molecule lanthanide hydroxide (LnOH) suggest that the bonding between the lanthanide and the hydroxide group has significant covalent character, involving π-bonding[4]. This theoretical finding points to a more complex electronic structure than a simple ionic model would suggest.

For a deeper understanding of the electronic properties of bulk La(OH)₃, further first-principles calculations are needed to elucidate the contributions of the La 5d, O 2p, and H 1s orbitals to the valence and conduction bands.

Caption: Conceptual electronic band structure of La(OH)₃.

Dielectric Properties

Lanthanum(III) hydroxide exhibits a high dielectric constant, which is a desirable property for applications in capacitors and other electronic components[5]. The dielectric properties of materials are frequency-dependent, and for La(OH)₃, this behavior is influenced by various polarization mechanisms, including electronic, ionic, and interfacial polarization. While detailed frequency-dependent dielectric spectra for pure La(OH)₃ are not extensively reported, studies on related lanthanum-containing ceramics show a decrease in the dielectric constant with increasing frequency, a behavior typical for dielectric materials[6].

Optical Properties: The Interplay of Light and Matter

The optical properties of La(OH)₃ are a direct consequence of its electronic structure. Its wide band gap dictates that it is transparent in the visible region of the electromagnetic spectrum and primarily interacts with ultraviolet light.

UV-Visible Absorption

As a wide-bandgap material, pure Lanthanum(III) hydroxide is expected to be transparent to visible light. Its primary absorption features lie in the ultraviolet region, corresponding to the energy required to excite electrons from the valence band to the conduction band.

-

Experimental data from UV-Vis spectroscopy show an absorption edge for pure La(OH)₃ at approximately 250 nm[1].

-

Another study reports an absorption band at 275 nm[3].

-

A shoulder in the absorption spectrum at around 335 nm has also been attributed to La(OH)₃ nanoparticles in a composite material[1].

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Disperse the synthesized La(OH)₃ nanoparticles in a suitable solvent (e.g., deionized water or ethanol) to form a stable, dilute suspension. Sonication may be required to ensure proper dispersion.

-

Use the same solvent as a reference in the reference beam of the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of at least 200-800 nm.

-

The absorption edge can be used to estimate the optical band gap using a Tauc plot analysis.

Photoluminescence

Undoped Lanthanum(III) hydroxide is not expected to exhibit strong intrinsic photoluminescence in the visible range due to the absence of f-f electronic transitions. However, luminescence can be observed due to the presence of surface defects or when doped with other rare-earth elements.

-

Studies on Eu³⁺-doped La(OH)₃ have shown characteristic sharp emission peaks corresponding to the f-f transitions of the Eu³⁺ ion[7].

-

In some cases, a broad blue emission band around 469 nm has been observed in undoped La(OH)₃, which is attributed to trap states for photoinduced electrons created by oxygen vacancies in the lattice[3].

Instrumentation:

-

Fluorometer/spectrofluorometer with a high-intensity excitation source (e.g., Xenon lamp or laser)

-

Monochromators for both excitation and emission

-

Detector (e.g., photomultiplier tube)

Procedure:

-

Prepare a dilute suspension or a solid sample of the La(OH)₃ material.

-

Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at a specific wavelength (e.g., the peak of the expected emission).

-

Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength.

-

The resulting spectrum will reveal the characteristic emission peaks of the material.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On the linear geometry of lanthanide hydroxide (Ln-OH, Ln = La–Lu) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Fabrication of La3+ doped Ba1−xLaxTiO3 ceramics with improved dielectric and ferroelectric properties using a composite-hydroxide-mediated method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. La(OH) 3 :Eu 3+ and La 2 O 3 :Eu 3+ nanorod bundles: growth mechanism and luminescence properties - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01688F [pubs.rsc.org]

Methodological & Application

Application Notes: Lanthanum(III) Hydroxide as a Precursor for Advanced Ceramic Manufacturing

Abstract: Lanthanum(III) hydroxide, La(OH)₃, serves as a critical precursor to lanthanum oxide (La₂O₃), a key additive in the manufacturing of advanced functional ceramics. Through controlled thermal decomposition, La(OH)₃ is converted into high-purity La₂O₃, which is then incorporated into various ceramic systems to precisely modify their microstructural, electrical, and mechanical properties. This guide provides a comprehensive overview of the scientific principles, key applications, and detailed laboratory protocols for utilizing Lanthanum(III) hydroxide in the fabrication of lanthanum-doped ceramics. It is intended for researchers and scientists in materials science and ceramic engineering.

Introduction: The Strategic Role of a Hydroxide Precursor

In the field of advanced ceramics, performance is dictated by composition and microstructure. Lanthanum oxide (La₂O₃) has emerged as a vital dopant for tuning the properties of materials like titanates, zirconates, and aluminates, enhancing their functionality for applications ranging from high-density capacitors to piezoelectric sensors and chemically resistant components.[1] While lanthanum oxide is the active agent, Lanthanum(III) hydroxide, La(OH)₃, is often the preferred starting material.

The choice of a hydroxide precursor is strategic. La(OH)₃ can be synthesized with high purity and controlled morphology, and its subsequent thermal decomposition (calcination) yields a highly reactive, fine-particulate La₂O₃ powder. This high reactivity is crucial for ensuring homogeneous distribution of the lanthanum dopant within the ceramic matrix during solid-state synthesis, preventing the formation of secondary phases and ensuring predictable, uniform material properties.

From Precursor to Functional Additive: The Science of Calcination

The transformation of inert Lanthanum(III) hydroxide into reactive lanthanum oxide is the foundational step in its application. This is achieved through calcination, a high-temperature process that induces thermal decomposition. The process is not a single-step dehydration but a two-stage reaction involving a stable intermediate, lanthanum hydroxide oxide (LaOOH).[2]

The decomposition pathway is as follows:

-

La(OH)₃ → LaOOH + H₂O: This initial dehydration occurs at approximately 260–330°C.[2]

-

2LaOOH → La₂O₃ + H₂O: The intermediate hydroxide oxide further decomposes at higher temperatures, typically between 420°C and 830°C, to form the stable hexagonal La₂O₃ phase.[2]

Understanding this pathway is critical for process control. Incomplete conversion can leave residual hydroxyl groups or intermediate phases, which can negatively impact the final ceramic's density and electrical properties. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing this transformation, revealing the precise temperatures for water loss and phase formation.[3][4]

Mechanism of Action: Doping in Perovskite Ceramics

Lanthanum is most frequently used as a dopant in ceramics with a perovskite (ABO₃) crystal structure, such as Barium Titanate (BaTiO₃) and Lead Zirconate Titanate (PZT).[5][6] The trivalent lanthanum ion (La³⁺) typically substitutes for a divalent A-site cation (e.g., Ba²⁺ or Pb²⁺). This substitution is the root cause of the observed property modifications.

Causality of Doping Effects:

-

Charge Compensation: Since La³⁺ has a higher positive charge than the Ba²⁺ or Pb²⁺ ion it replaces, the crystal lattice must compensate to maintain charge neutrality. At low doping concentrations (<1 at%), this is often achieved electronically, creating n-type semiconductivity.[7] At higher concentrations, compensation occurs ionically through the formation of A-site cation vacancies. This mechanism is described by the formula (Pb₁₋₃ₓ/₂Laₓ)ZrO₃, where two La³⁺ ions replace three Pb²⁺ ions, creating one vacant Pb site.[6]

-

Microstructure Refinement: The presence of the dopant and the associated vacancies can impede grain boundary mobility during sintering. This "pinning" effect inhibits excessive grain growth, resulting in a finer, more uniform grain structure.[5][7] This is a critical factor for improving mechanical strength and dielectric breakdown voltage.

-

Lattice Distortion: The substitution of ions with different sizes and charges introduces localized strain and defects into the crystal lattice. This can lead to changes in the crystal symmetry (e.g., a transition from a tetragonal to a pseudo-cubic phase in BaTiO₃) and can influence the movement of ferroelectric domain walls, thereby altering dielectric and piezoelectric properties.[7]

Key Applications and Effects on Ceramic Properties

The incorporation of lanthanum can be tailored to achieve specific performance enhancements across a range of ceramic types.

| Ceramic System | Lanthanum Effect | Resulting Property Improvement | Key Application | Citations |

| BaTiO₃, PZT | Acts as a donor dopant, reduces grain size. | Improved dielectric permittivity, reduced tangent loss, enhanced piezoelectric response, higher energy storage efficiency. | Multilayer Ceramic Capacitors (MLCCs), Actuators, Sensors, Energy Storage. | [1][7][8] |

| Chemically Resistant Ceramics | Participates in vitreous phase formation, increases its thermal stability. | Increased strength, higher chemical and thermal stability, reduced water absorption and porosity. | Linings for chemical reactors, pipelines, and industrial flooring. | [2][9] |

| Ceramic Glazes | Inhibits zinc silicate crystal growth, alters color doping process. | Modifies crystal size, shape, and color (e.g., from blue to silver/bronze in cobalt-doped glazes). | Artistic and decorative crystalline pottery. | [10] |

| Bi₄Ti₃O₁₂ (BTO) | Substitutes for Bi ions, decreases oxygen vacancies. | Improved physical properties and crystallinity, large remnant polarization. | Piezoelectric nanogenerators (PNGs), non-volatile memory. | [11] |

Experimental Protocols

The following protocols provide a self-validating framework for laboratory-scale production of lanthanum-doped ceramics. Each step includes the underlying scientific justification.

Protocol 1: Preparation of Lanthanum Oxide (La₂O₃) Powder from Lanthanum(III) Hydroxide (La(OH)₃)

-

Objective: To produce a high-purity, reactive La₂O₃ powder for use as a ceramic additive.

-

Principle: Controlled thermal decomposition of the hydroxide precursor to remove water and form the stable oxide phase. The reactivity of the resulting powder is inversely proportional to the final calcination temperature and particle agglomeration.

Methodology:

-

Precursor Preparation: Place high-purity La(OH)₃ powder in a high-purity alumina crucible. Do not fill the crucible more than halfway to ensure uniform heat exposure.

-

Rationale: High-purity starting materials are essential to prevent unintentional doping of the final ceramic. Alumina is used for its high-temperature stability and chemical inertness.

-

-

Furnace Placement: Place the crucible in a programmable high-temperature box furnace.

-

Calcination Program:

-

Ramp temperature at 5°C/minute to 350°C.

-

Dwell at 350°C for 2 hours.

-

Rationale: A slow initial ramp and dwell allows for the complete, non-eruptive removal of the first water molecule as La(OH)₃ converts to LaOOH.[2]

-

-

Ramp temperature at 5-10°C/minute to 850°C.

-

Dwell at 850°C for 3-4 hours.

-

Rationale: This temperature ensures the complete conversion of LaOOH to La₂O₃ and helps burn off any residual carbonates that may have formed from atmospheric CO₂.[12] A higher temperature could lead to hard agglomerates, reducing powder reactivity.

-

-

Cool down to room temperature at a controlled rate of 5°C/minute.

-

Rationale: A controlled cooldown prevents thermal shock and cracking of the crucible and the resulting oxide cake.

-

-

-

Post-Processing & Validation:

-

Gently grind the resulting La₂O₃ cake into a fine powder using an agate mortar and pestle.

-

Validation: Perform X-Ray Diffraction (XRD) on a sample of the powder. The resulting pattern should match the standard pattern for hexagonal La₂O₃ with no evidence of residual La(OH)₃ or LaOOH peaks.

-

Store the powder in a desiccator immediately.

-

Rationale: La₂O₃ is hygroscopic and will react with atmospheric moisture to re-form La(OH)₃ over time, reducing its utility.[1]

-

-

Protocol 2: Fabrication of Lanthanum-Doped BaTiO₃ Ceramics via Solid-State Reaction

-

Objective: To fabricate dense ceramic pellets of Ba₀.₉₉₅La₀.₀₀₅TiO₃ (0.5 at% La-doping) with modified dielectric properties.

-

Principle: High-temperature reaction and diffusion between precursor powders (oxides and carbonates) to form a new, homogeneous crystalline compound. Ball milling is used to reduce particle size and increase intimate mixing, thereby lowering the required reaction temperature and time.

Methodology:

-

Stoichiometric Calculation & Weighing: Calculate the required molar masses of Barium Carbonate (BaCO₃), Titanium Dioxide (TiO₂), and the prepared Lanthanum Oxide (La₂O₃) for the target composition Ba₀.₉₉₅La₀.₀₀₅TiO₃. Weigh the powders precisely.

-

Rationale: Stoichiometry is paramount. Deviations will lead to the formation of secondary phases that degrade electrical properties.

-

-

Mixing and Milling: Place the weighed powders into a milling jar with zirconia grinding balls and sufficient ethanol to form a slurry. A material-to-ball-to-ethanol mass ratio of 1:5:5 is a good starting point.[13] Mill for 12-24 hours.

-

Rationale: Wet milling in ethanol ensures homogeneous mixing and particle size reduction, which increases the surface area for reaction and promotes densification.[13] Zirconia is a hard, non-contaminating milling media.

-

-

Drying and Calcination: Dry the milled slurry in an oven at 80-100°C until all ethanol has evaporated. Place the resulting powder in an alumina crucible and calcine at 1050-1150°C for 2-4 hours.

-

Rationale: Calcination is the first heat treatment that forms the desired perovskite phase from the precursor mixture. The temperature must be high enough for the solid-state reaction to occur but low enough to avoid premature sintering.

-

-

Granulation: After cooling, grind the calcined powder with a small amount (e.g., 2-3 wt.%) of a binder solution (e.g., polyvinyl alcohol - PVA) until a uniform consistency is achieved. Press the powder through a sieve to create granules.

-

Rationale: The binder provides green strength to the pressed pellet, making it easier to handle. Granulation improves the flowability of the powder, ensuring uniform die filling during pressing.

-

-

Pressing: Add the granulated powder to a steel die and press uniaxially at 100-200 MPa to form a green pellet.

-

Rationale: This step compacts the powder, increasing particle-to-particle contact and forming the final shape. The applied pressure directly influences the green density, which affects the final sintered density.

-

-

Sintering: Place the green pellet on a zirconia plate in the furnace.

-

Heat slowly (2-3°C/min) to ~600°C and hold for 1-2 hours for binder burnout.

-

Ramp at 5°C/min to the final sintering temperature (typically 1300-1350°C for La-doped BaTiO₃) and hold for 2-4 hours.

-

Cool to room temperature at 5°C/min.

-

Rationale: The initial slow ramp is critical to completely and gently remove the organic binder. The final high-temperature dwell allows for solid-state diffusion, which eliminates porosity and densifies the ceramic. The specific temperature and time determine the final grain size and density.[6]

-

-

Validation:

-

Measure the bulk density of the sintered pellet using the Archimedes method. Compare it to the theoretical density to calculate the percent relative density (a value >95% is typically desired).

-

Perform XRD to confirm the final phase purity.

-

Polish a cross-section of the pellet and examine the microstructure (grain size and porosity) using Scanning Electron Microscopy (SEM).

-

Conclusion

Lanthanum(III) hydroxide is a versatile and highly effective precursor for introducing lanthanum into advanced ceramic systems. By understanding and controlling its thermal decomposition into reactive lanthanum oxide, and by applying systematic fabrication protocols, researchers can precisely engineer the microstructure and properties of functional ceramics. The ability of lanthanum to act as a grain refiner and a powerful electronic modifier makes it an indispensable tool for developing next-generation ceramic components for the electronics, chemical, and materials industries.

References

-

Adamczyk, M., Kostecki, M., Majda, D., & Paściak, G. (2023). Impedance Spectroscopy of Lanthanum-Doped (Pb0.75Ba0.25)(Zr0.70Ti0.30)O3 Ceramics. Materials, 16(13), 4613. Available at: [Link]

-

Vitkalova, I. A., Selivanov, O. G., & Al-Kattan, A. (2021). LANTHANUM OXIDE IMPACT ON THE PROPERTIES OF CHEMICALLY RESISTANT CERAMICS PRODUCED USING GALVANIC SLUDGE. Journal of Chemical Technology and Metallurgy, 56(5), 1039-1043. Available at: [Link]

-

Borah, M., Rahman, A., & Mohanta, D. (2023). Fabrication of La3+ doped Ba1−xLaxTiO3 ceramics with improved dielectric and ferroelectric properties using a composite-hydroxide-mediated method. RSC Advances, 13(8), 5183-5195. Available at: [Link]

-

Bishop, D. (2023). Techno File: Lanthanum. Ceramic Arts Network. Available at: [Link]

-

Neumann, A., Walter, D., & Guntow, U. (2005). The Thermal Transformation from Lanthanum Hydroxide to Lanthanum Hydroxide Oxide. Zeitschrift für anorganische und allgemeine Chemie, 631(10), 1845-1848. Available at: [Link]

-

Klimov, V. V., et al. (2018). Thermal analysis of lanthanum hydroxide. ResearchGate. Available at: [Link]

-

Vitkalova, I. A., et al. (2020). Lanthanum oxide application for modifying the properties of chemically resistant ceramics produced with Galvanic Sludge additive. International Journal of Emerging Trends in Engineering Research, 8(8), 4544-4547. Available at: [Link]

-

Ceramic Arts Network. (n.d.). Techno File: Lanthanide Oxides. Ceramic Arts Network. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Lanthanum Oxide: A Key Component in Advanced Ceramics and Electronics. Phrm-api.com. Available at: [Link]

-

Sahoo, S., et al. (2013). Effect of Sintering Time on Dielectric and Piezoelectric Properties of Lanthanum Doped Pb(Ni1/3Sb2/3)-PbZrTiO3 Ferroelectric Ceramics. Defence Science Journal, 63(4), 410-414. Available at: [Link]

-

Borah, M., & Mohanta, D. (2015). Composite-Hydroxide-Mediated Formation of Barium Titanate Nanocubes and Their Optical Emission Response. Chinese Journal of Physics, 53(1). Available at: [Link]

-

Qian, L., & Wang, Z. L. (2006). Composite-hydroxide-mediated approach for the synthesis of nanostructures of complex functional-oxides. Nano Letters, 6(8), 1750-1755. Available at: [Link]

-

Salavati-Niasari, M., & Sobhani, A. (2011). Synthesis of lanthanum hydroxide and lanthanum oxide nanoparticles by sonochemical method. INIS-IAEA. Available at: [Link]

-

Durruthy Rodríguez, M. D., Hernández García, M., & Suárez Gómez, A. (2004). Lanthanum and niobium doping on PZT ceramic synthesis. Revista Mexicana de Física, 50(5), 488-492. Available at: [Link]

-

Zhang, K., et al. (2023). Preparation of High-Stability Ceramic Slurry with Gel Behavior for Stereolithography 3D Printing. Materials, 16(7), 2825. Available at: [Link]

-

Lee, S., et al. (2021). Particle Size Effect of Lanthanum-Modified Bismuth Titanate Ceramics on Ferroelectric Effect for Energy Harvesting. Nanomaterials, 11(7), 1779. Available at: [Link]

-

Stanford Materials Corporation. (n.d.). Lanthanum Aluminum Oxide in Optical Ceramics and Functional Thin Films. Stanford Materials. Available at: [Link]

-

Raevski, I. P., et al. (2004). Effects of lanthanum doping on the dielectric properties of Ba(Fe0.5Nb0.5)O3 ceramic. Journal of Applied Physics, 96(11), 6588-6591. Available at: [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

-

Wang, X., et al. (2021). Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. Biointerface Research in Applied Chemistry, 11(6), 14357-14364. Available at: [Link]

-

Fe-Doped Barium Lanthanum Titanate as a Competitor to Other Lead-Free Piezoelectric Ceramics. (2022). MDPI. Available at: [Link]

-

Impedance Spectroscopy of Lanthanum-Doped (Pb0.75Ba0.25)(Zr0.70Ti0.30)O3 Ceramics. (2023). MDPI. Available at: [Link]

-

Kavaklıoğlu, K., & Salı, T. (2011). Dielectric and piezoelectric properties of PZT ceramics doped with strontium and lanthanum. Ceramics International, 37(4), 1265-1275. Available at: [Link]

-

Solid-State Synthesis for High-Tetragonality, Small-Particle Barium Titanate. (2024). MDPI. Available at: [Link]

-

Kiper, R. A. (n.d.). Properties of substance: lanthanum oxide. Chemister.ru. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iitk.ac.in [iitk.ac.in]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Dielectric and piezoelectric properties of PZT ceramics doped with strontium and lanthanum [open.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Lanthanum Doped Barium Titanate for High-k ... - Nur Farahin Abdul Hamid - Google ブックス [books.google.co.jp]

- 11. baikowski.com [baikowski.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: The Pivotal Role of Lanthanum(III) Hydroxide in Petroleum Refining Catalysis

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of lanthanum species, particularly derived from Lanthanum(III) hydroxide, in the catalysis of petroleum refining processes. This document will elucidate the underlying chemical principles, offer detailed protocols for catalyst preparation and evaluation, and present data-driven insights into the performance enhancement of refining catalysts.

Executive Summary: Lanthanum's Strategic Importance in Modern Refineries

The global demand for lighter, high-value petroleum products, such as gasoline and diesel, necessitates the use of advanced catalytic processes to break down heavy hydrocarbon fractions.[1] Fluid Catalytic Cracking (FCC) and hydrocracking are the cornerstones of modern refineries, and their efficiency is intrinsically linked to the performance of the catalysts employed.[1] Rare earth elements, with lanthanum at the forefront, have emerged as indispensable components in the formulation of these catalysts.[1] Lanthanum, often incorporated into the zeolite framework of the catalyst, acts as a powerful stabilizer, significantly enhancing the catalyst's longevity and activity under the harsh conditions of the refining process.[1][2] This guide will focus on the application of lanthanum, with a specific lens on the utility of Lanthanum(III) hydroxide as a precursor, in designing and synthesizing robust and efficient refining catalysts.

The Mechanism of Lanthanum-Induced Catalyst Stabilization

The primary active component in many cracking catalysts is a synthetic zeolite, typically a Y-type zeolite.[1] These aluminosilicate structures possess a network of cages and supercages with acidic sites that are crucial for the cracking of large hydrocarbon molecules.[1] However, the raw zeolite is susceptible to degradation, particularly under the high temperatures and steam pressures present in an FCC regenerator.[1] This degradation involves the dealumination of the zeolite framework, leading to a loss of structural integrity and active sites.[2]

Lanthanum's key role is to counteract this degradation.[1] Introduced into the zeolite, typically through ion exchange, lanthanum cations migrate to positions within the zeolite's sodalite cages.[3] Here, they form strong bonds with the framework oxygen atoms, effectively strengthening the interaction between the aluminum and oxygen atoms in the lattice.[2] This enhanced bonding prevents the removal of aluminum from the framework, thereby preserving the zeolite's crystallinity and acidity, which are paramount for its catalytic activity.[2]

The incorporation of lanthanum has been shown to significantly increase the hydrothermal stability of the zeolite.[4] This is critical as it allows the catalyst to withstand the repeated regeneration cycles at high temperatures in the presence of steam without significant loss of activity.

Lanthanum(III) Hydroxide as a Catalyst Precursor

While lanthanum is often introduced into zeolites using soluble salts like lanthanum nitrate or lanthanum chloride for ion exchange, Lanthanum(III) hydroxide, La(OH)₃, serves as a valuable precursor, particularly for forming lanthanum oxide (La₂O₃), a highly stable and catalytically active species.[5] The thermal decomposition of Lanthanum(III) hydroxide yields lanthanum oxide, which can then be incorporated into the catalyst matrix.

The choice of precursor can influence the final properties of the catalyst, including the distribution of lanthanum and the acidity of the zeolite.[4] Using Lanthanum(III) hydroxide can offer an alternative route to achieve a desired dispersion of lanthanum species on the catalyst support.

Application in Fluid Catalytic Cracking (FCC)

FCC is a vital process for converting heavy crude oil fractions into more valuable gasoline and lighter products.[6] Lanthanum-modified catalysts are instrumental in maximizing the yield and quality of gasoline.[1]

Impact on FCC Catalyst Performance:

-

Enhanced Activity: By stabilizing the zeolite structure, lanthanum ensures a higher number of active acid sites are maintained, leading to increased cracking activity.

-

Improved Gasoline Yield: The stabilized catalyst is more selective towards the production of gasoline-range hydrocarbons.[1][7] Studies have shown that the gasoline yield can be increased by over 2.5% with the use of lanthanum-modified catalysts.[7]

-

Reduced Coke and Gas Production: A more stable catalyst can suppress side reactions that lead to the formation of coke and light gases, which are less desirable products.[7]

-

Increased Octane Number: Lanthanum-promoted catalysts have been demonstrated to improve the octane number of the gasoline produced.[8]

Visualization of the FCC Catalytic Cycle

Caption: A simplified workflow of the Fluid Catalytic Cracking (FCC) process.

Application in Hydrocracking

Hydrocracking is another crucial refining process that uses a catalyst in the presence of hydrogen to upgrade heavy oil fractions into lighter, higher-quality products like diesel and jet fuel. Lanthanum-modified zeolites are also employed in hydrocracking catalysts to enhance their performance.

The incorporation of lanthanum into the zeolite support of hydrocracking catalysts can improve the catalyst's acidity and stability, leading to higher conversion rates and better selectivity towards middle distillates. NiMo catalysts based on nanosized Y zeolites exchanged with lanthanum have shown enhanced performance in the hydrocracking of vacuum gas oil.

Protocols for Catalyst Preparation and Evaluation

Protocol 1: Preparation of Lanthanum-Modified Y-Zeolite via Ion Exchange

This protocol describes a standard laboratory procedure for introducing lanthanum into a NaY zeolite via ion exchange using lanthanum nitrate as the precursor.

Materials:

-

NaY Zeolite powder

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Deionized water

-

Ammonium nitrate (NH₄NO₃)

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus, oven, and furnace.

Procedure:

-

Ammonium Exchange (Optional but Recommended): To increase the acidity, an initial ion exchange with ammonium ions is often performed.

-

Prepare a 1 M solution of ammonium nitrate in deionized water.

-

Disperse the NaY zeolite in the ammonium nitrate solution (e.g., 10 g of zeolite in 100 mL of solution).

-

Stir the suspension at 80°C for 4 hours.

-

Filter the zeolite and wash thoroughly with deionized water until the filtrate is free of nitrate ions (test with a suitable indicator).

-

Dry the ammonium-exchanged zeolite (NH₄Y) at 110°C overnight.

-

-

Lanthanum Exchange:

-

Prepare a lanthanum nitrate solution of the desired concentration (e.g., 0.1 M).

-

Disperse the NH₄Y (or NaY) zeolite in the lanthanum nitrate solution.

-

Stir the suspension at 80°C for 6 hours.

-

Filter the lanthanum-exchanged zeolite (La-Y) and wash thoroughly with deionized water.

-

Dry the La-Y zeolite at 110°C overnight.

-

-

Calcination:

-

Place the dried La-Y zeolite in a furnace.

-

Ramp the temperature to 550°C at a rate of 5°C/min.

-

Hold at 550°C for 4 hours to decompose the ammonium ions (if present) and anchor the lanthanum species within the zeolite framework.

-

Cool the furnace to room temperature. The resulting material is the active La-modified Y zeolite catalyst.

-

Protocol 2: Preparation of Lanthanum Hydroxide-Modified Zeolite

This protocol is adapted from a method for preparing adsorbents and can be a starting point for creating catalyst supports where lanthanum is introduced as a hydroxide.[9]

Materials:

-

Natural or synthetic zeolite powder

-

Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (La(NO₃)₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Zeolite Activation:

-

Wash the zeolite powder with deionized water and dry at 105°C for 2 hours.

-

Add 10.0 g of the washed zeolite to 200 mL of a 1 M HCl and 1 M NaCl solution.

-

Stir at 300 rpm for 6 hours at 25°C.

-

Filter, wash with deionized water until neutral, and dry at 105°C for 4 hours.

-

-

Lanthanum Hydroxide Precipitation onto Zeolite:

-

Add the activated zeolite to 200 mL of a 5 g/L LaCl₃ solution.

-

Adjust the pH of the solution to 10.0 with 1 M NaOH.

-

Stir the mixture continuously at 600 rpm for 12 hours at 25°C. This allows for the in-situ precipitation of La(OH)₃ onto the zeolite surface.

-

Filter the resulting lanthanum hydroxide-modified zeolite (La(OH)₃-Z), wash with deionized water until the pH is neutral, and dry at 105°C for 2 hours.

-

-

Calcination to Lanthanum Oxide-Modified Zeolite:

-

Calcine the dried La(OH)₃-Z in a furnace at a temperature sufficient to convert La(OH)₃ to La₂O₃ (typically >500°C) to obtain the final catalyst.

-

Protocol 3: Laboratory-Scale Catalyst Performance Evaluation (Microactivity Test - MAT)

The Microactivity Test (MAT) is a standard method for evaluating the performance of FCC catalysts on a laboratory scale.[10]

Apparatus:

-

A fixed-bed microreactor system with a furnace, temperature controller, and feed injection system.

-

Gas chromatograph (GC) for product analysis.

Procedure:

-

Catalyst Loading: Load a precise amount of the prepared catalyst (e.g., 5 g) into the microreactor.

-

Catalyst Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (typically 500-550°C).

-

Feed Injection: Inject a known amount of a standard feedstock (e.g., vacuum gas oil) into the reactor at a controlled rate. The catalyst-to-oil ratio is a critical parameter.[6]

-

Product Collection: The cracked products are passed through a condenser to separate the liquid and gaseous fractions.

-

Product Analysis:

-

Analyze the gaseous products using a GC to determine the composition of light hydrocarbons and hydrogen.

-

Analyze the liquid products using a GC to determine the gasoline, light cycle oil (LCO), and heavy cycle oil (HCO) fractions.

-

-

Coke Analysis: After the reaction, the amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation (TPO) or by burning off the coke in a furnace and measuring the weight loss.

-

Data Analysis: Calculate the conversion of the feedstock and the yields of the various products (gasoline, LPG, dry gas, coke).

Catalyst Characterization

A thorough characterization of the prepared catalysts is essential to understand their physicochemical properties and correlate them with catalytic performance.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure of the zeolite, changes in crystallinity upon modification and calcination. |

| X-ray Fluorescence (XRF) | Elemental composition of the catalyst, including the lanthanum content. |

| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Surface area and pore size distribution of the catalyst. |

| Temperature-Programmed Desorption of Ammonia (NH₃-TPD) | Acidity of the catalyst (number and strength of acid sites). |

| Thermogravimetric Analysis (TGA) | Thermal stability of the catalyst and decomposition behavior of precursors. |

| Scanning Electron Microscopy (SEM) | Morphology and particle size of the catalyst. |

| Transmission Electron Microscopy (TEM) | Detailed imaging of the zeolite structure and the dispersion of lanthanum species. |

Quantitative Impact of Lanthanum Modification

The addition of lanthanum to FCC catalysts has a demonstrable positive impact on performance.

| Parameter | Unmodified Catalyst (NaY) | Lanthanum-Modified Catalyst (La-Y) | Reference |

| Initial Activity Loss (after regeneration) | 33.6% | 11.9% | |

| Gasoline Yield Increase | - | ~2.69% | [11] |

| Coke Yield Decrease | - | ~0.91% | [11] |

| Dry Gas Yield Decrease | - | ~0.19% | [11] |

Future Outlook and Research Directions

The role of lanthanum in petroleum refining catalysis is well-established, but there is still room for innovation. Future research will likely focus on:

-

Optimizing Lanthanum Loading and Distribution: Fine-tuning the amount and location of lanthanum within the zeolite to maximize its stabilizing effect while minimizing any potential pore blockage.[4]

-

Synergistic Effects with Other Promoters: Investigating the combination of lanthanum with other rare earth elements or transition metals to further enhance catalyst performance.

-

Application in Heavy Oil and Residue Cracking: Developing more robust lanthanum-containing catalysts that can effectively process heavier and more contaminated feedstocks, which are becoming increasingly prevalent.[1]

-

Novel Synthesis Methods: Exploring new and more efficient methods for incorporating lanthanum into catalyst structures, potentially leveraging nanotechnology to create highly dispersed and active catalytic sites.

Conclusion

Lanthanum, often introduced via precursors such as Lanthanum(III) hydroxide, is a cornerstone of modern petroleum refining catalysis. Its ability to stabilize the zeolite framework in FCC and hydrocracking catalysts leads to significant improvements in catalyst lifetime, activity, and selectivity towards high-value products. The protocols and insights provided in these application notes offer a solid foundation for researchers and scientists to develop the next generation of high-performance refining catalysts.

References

- The Catalytic Activity of Modified Zeolite Lanthanum on the Catalytic Cracking of Al-Duara Atmospheric Distillation Residue. (2016). Journal of Engineering.

- The Impact of Lanthanum and Zeolite Structure on Hydrocarbon Storage. (2021).

- Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts by Nitric Acid Leaching and Cyanex 923 Solvent Extraction Methods. (2021). Minerals.

- Lanthanum oxide obtention from different spent fluid catalytic cracking c

- Fluid catalytic cracking: recent developments on the grand old lady of zeolite catalysis. (2015). Chemical Society Reviews.

- Catalytic-Cracking.pdf. (n.d.). Lynas Rare Earths.

- Applications of Lanthanum Oxide Powder in Catalysis. (n.d.).

- Effects of Lanthanum Incorporation on Stability, Acidity and Catalytic Performance of Y Zeolites. (2021).

- Residue fluid catalytic cracking: A review on the mitigation strategies of metal poisoning of RFCC catalyst using metal passivators/traps. (2018). Journal of the Taiwan Institute of Chemical Engineers.

- The Impact of Lanthanum and Zeolite Structure on Hydrocarbon Storage. (2021). research.chalmers.se.

- Towards the Circular Economy of Rare Earth Elements: Lanthanum Leaching from Spent FCC C

- EVALUATION OF CATALYSTS FOR FCCU: LIMITATIONS OF LABORATORY TESTS REGARDING OPER

- An FCC Catalyst for Maximizing Gasoline Yield. (2014). Petroleum Science and Technology.

- Predicting FCC unit performance with labor

- Lanthanum Oxide Obtention from Different Spent Fluid Catalytic Cracking C

- Lanthanum hydroxide-modified zeolite as adsorbents for efficient ammonia nitrogen and phosphate removal and its application in sludge fermentation liquid. (2022). Bioresource Technology.

- Synthesis and Characterization of Surface Modified Zeolite and its Application as Adsorbent for Pesticide. (2016).

- Towards the Circular Economy of Rare Earth Elements: Lanthanum Leaching from Spent FCC Catalyst by Acids. (2020). Applied Sciences.

- NEXT-LEVEL HYDROCRACKER FLEXIBILITY. (n.d.).

- Characterization and Design of Zeolite Catalysts. (2010).

- A Novel Method to Investigate the Activity Tests of Fresh FCC Catalysts: An Experimental and Prediction Process from Lab Scale to Commercial Scale. (2021). Processes.

- Combating iron poisoning in FCC catalysts: effective mitigation with metals trap additive. (2025).

- Effects of Lanthanum Incorporation on Stability, Acidity and Catalytic Performance of Y Zeolites. (2021).

- Recent advances in the synthesis, characterization, and catalytic consequence of metal species confined within zeolite for hydrogen-rel

- Different Influences of Lanthanum and Cerium on Stability of Y Zeolite and Their DFT Calculations. (2013). The Journal of Physical Chemistry C.

- Preparation and commercial application of ZHC-01 hydrocracking catalyst. (2007).

- Lanthanum modified Fe-ZSM-5 zeolites for selective methane oxidation with H2O2. (2021).

- The Thermal Transformation from Lanthanum Hydroxide to Lanthanum Hydroxide Oxide. (2019).

- New resid FCC catalyst for maximizing gasoline yield. (2014). Ogarev-online.

- Are there any uncommon FCC metal contaminants showing up on equilibrium catalyst in addition to Ni, V, Fe. (n.d.). Google Groups.

- Refinery C

- The Impact of Lanthanum and Zeolite Structure on Hydrocarbon Storage. (2021).

- Experimental Detection of Preferred Lanthanum Siting in Zeolite Y and Its Impact on Catalyst Reactivity. (2015). The Journal of Physical Chemistry C.

- Synthesis of lanthanum hydroxide and lanthanum oxide nanoparticles by sonochemical method. (2011). INIS-IAEA.

- Optimization Study on Increasing Yield and Capacity of Fluid Catalytic Cracking (FCC) Units. (2021). Energies.

- Synthesis and Applications of Zeolite-Encapsulated Metal C

- Method for optimizing catalyst loading for hydrocracking process. (2022).

- The Influence of Basicity/Acidity of Lanthanum Systems on the Activity and Selectivity of the Transesterific

- The Investigation of Zeolite to Matrix Ratio Effect on the Performance of FCC Catalysts during Catalytic Cracking of Hydrotre

- Optimization Study on Increasing Yield and Capacity of Fluid Catalytic Cracking (FCC) Units. (2021).

Sources

- 1. lynasrareearths.com [lynasrareearths.com]

- 2. scispace.com [scispace.com]

- 3. Experimental Detection of Preferred Lanthanum Siting in Zeolite Y and Its Impact on Catalyst Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Lanthanum Oxide Powder in Catalysis [stanfordmaterials.com]

- 6. Fluid catalytic cracking: recent developments on the grand old lady of zeolite catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New resid FCC catalyst for maximizing gasoline yield - He - Petroleum Chemistry [ogarev-online.ru]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. The Investigation of Zeolite to Matrix Ratio Effect on the Performance of FCC Catalysts during Catalytic Cracking of Hydrotreated VGO [mdpi.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Scaling Up Lanthanum(III) Hydroxide Production